18-Bromo-octadecanoic acid

Descripción general

Descripción

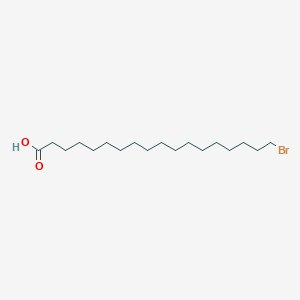

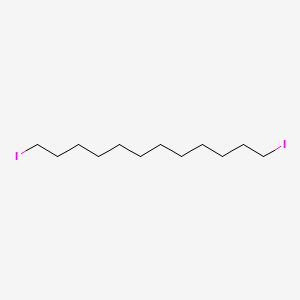

18-Bromo-octadecanoic acid, also known as 18-Br-ODA, is a branched-chain fatty acid synthesized from octadecanoic acid . It is a major component of plant waxes and is known to have a wide range of biological activities.

Synthesis Analysis

This compound is synthesized from octadecanoic acid. It is likely synthetically produced .Molecular Structure Analysis

The molecular formula of this compound is C18H35BrO2 . It has 21 heavy atoms, no rings, no aromatic rings, 17 rotatable bonds, a Van der Waals molecular volume of 354.18, a topological polar surface area of 37.30, one hydrogen bond donor, and two hydrogen bond acceptors .Physical and Chemical Properties Analysis

This compound has a molecular weight of 363.4 g/mol . It has a density of 1.1687 (rough estimate) .Aplicaciones Científicas De Investigación

1. Synthesis and Characterization in Surfactants

- Research explored the synthesis of surfactants from fatty acids like oleic acid, a major component in palm oil. The process involved hydrobromination, leading to the production of bromo-octadecanoic acid, which was then used to create bolaform surfactants. These surfactants were characterized and tested as nanomaterial stabilizers (Goh, Chin, Lee, Yarmo, & Yusof, 2011).

2. Langmuir−Blodgett Films in Ion-Surface Collisions

- Langmuir−Blodgett (L−B) films, prepared from various fatty acids including octadecanoic acid, were used to study hyperthermal ion−surface collisions. These films played a critical role in understanding the energy and electron transfer efficiency in polyatomic ion−surface collisions (Gu, Wysocki, Harada, Takaya, & Kumadaki, 1999).

3. Chromatographic Techniques in Fatty Acid Analysis

- Octadecanoic acid and related fatty acids have been studied extensively using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) and thin-layer chromatography (TLC) have been used to investigate their solubility and separation characteristics (Pyka & Bober, 2003; Bober & Garus, 2006).

4. Thermal Analysis in Energy Storage Materials

- Octadecanoic acid, closely related to bromo-octadecanoic acid, has been analyzed for its thermal properties, particularly in the context of phase change materials (PCMs) for heat storage. Molecular dynamics studies have helped understand its thermal conductivity and its potential in efficient heat storage applications (Zou, Qiu, Feng, & Zhang, 2019).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

18-Bromo-octadecanoic acid is part of the class of compounds known as octadecanoids . These are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids that encompass potent lipid mediators . They are involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 18-Bromo-octadecanoic acid are not fully understood due to the limited research available. It is known that this compound can serve as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical production synthesis processes .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of extensive research on this compound. It is known that similar fatty acids play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. It is known that similar fatty acids can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented due to the lack of extensive research on this compound. Similar fatty acids have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented due to the lack of extensive research on this compound. Similar fatty acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented due to the lack of extensive research on this compound. Similar fatty acids are known to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented due to the lack of extensive research on this compound. Similar fatty acids are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

18-bromooctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDAIZFMQYOAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415621 | |

| Record name | 18-bromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2536-38-1 | |

| Record name | 18-bromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3050282.png)